4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride
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Overview
Description
4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride is a chemical compound known for its unique spiro structure, which includes a benzoxazepine ring fused with a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ortho-hydroxyacetophenone with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-2H-spiro[1,5-benzoxazepine-3,1’-cyclopentane]-4-one
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-5-one hydrochloride
- 2,3-dihydro-1,5-benzoxazepines
Uniqueness
4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other benzoxazepine derivatives .
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
spiro[4,5-dihydro-2H-1,4-benzoxazepine-3,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-4-10-9(3-1)7-12-11(5-6-11)8-13-10;/h1-4,12H,5-8H2;1H |
InChI Key |
ZSQWFCBAJASQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC3=CC=CC=C3CN2.Cl |
Origin of Product |
United States |
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